molecular formula C11H12O2 B13740391 5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 381220-71-9

5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13740391
CAS No.: 381220-71-9
M. Wt: 176.21 g/mol
InChI Key: OKIKFEXJASMAOW-UHFFFAOYSA-N
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Description

5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a hydroxyl group at the C5 position and methyl groups at C4 and C4. This compound belongs to the broader class of 2,3-dihydro-1H-inden-1-one derivatives, which are bicyclic ketones with a fused benzene and cyclopentanone structure. The hydroxyl and methyl substituents confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

381220-71-9

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-hydroxy-4,6-dimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O2/c1-6-5-9-8(3-4-10(9)12)7(2)11(6)13/h5,13H,3-4H2,1-2H3

InChI Key

OKIKFEXJASMAOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2=O)C(=C1O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Alkylation Approach

A well-documented and industrially relevant method for synthesizing related indanone derivatives such as 2,6-dimethyl-1-indanone involves a two-step Friedel-Crafts reaction sequence:

  • Step 1: Friedel-Crafts Acylation
    The process begins with m-methylbenzoyl chloride and 1,2-dichloroethane as solvent. Aluminum trichloride (AlCl₃) acts as the Lewis acid catalyst. The reagents are combined at room temperature, then cooled to 0 °C. Propylene gas is introduced and allowed to react for approximately 6 hours. The reaction progress is monitored until the starting acyl chloride is consumed to less than 0.5%.

  • Step 2: Friedel-Crafts Alkylation
    After removal of the solvent, a second portion of aluminum trichloride (0.5 equivalents) is added, and the mixture is heated to 80 °C for 4 hours to induce cyclization and formation of the indanone ring system.

  • Workup and Purification
    The reaction mixture is poured into ice water at 0 to -5 °C, filtered, washed to neutral pH, and treated with methanol and activated carbon for decolorization. Refluxing and filtration steps follow, then partial solvent removal and crystallization yield the target product with high purity (98.2%) and good yield (~82%).

This method is adaptable for synthesizing 2,6-dimethyl-1-indanone, which is a close structural analog of the target compound. The introduction of a hydroxy group at the 5-position may require further functionalization after this core structure is obtained.

Hydrogenation and Reduction Strategies

For 2,3-dihydro derivatives, catalytic hydrogenation is a common approach. For example, 2,3-dihydro-4,6-dimethyl-1H-indene can be synthesized from 2,4,6-trimethylstyrene derivatives using iridium catalysts under inert atmosphere and subsequent hydrogenation with palladium on activated carbon under atmospheric hydrogen pressure. This method allows the reduction of double bonds to form the dihydro-indene skeleton, which can be further oxidized or functionalized to introduce the ketone and hydroxy groups.

Reaction Conditions and Parameters

The key parameters influencing the synthesis of the core indanone structure include:

Parameter Typical Value / Range
Solvent 1,2-Dichloroethane
Catalyst (Friedel-Crafts) Aluminum trichloride (AlCl₃)
Catalyst amount (acylation) 1.05–2 molar equivalents relative to acyl chloride
Catalyst amount (alkylation) 0.5 molar equivalents relative to intermediate
Temperature (acylation) Room temperature to 0 °C
Reaction time (propylene gas) 6 hours
Temperature (alkylation) 80 °C
Reaction time (alkylation) 4 hours
Workup temperature 0 to -5 °C
Purification Reflux with methanol and activated carbon; crystallization at 20 °C

These conditions optimize yield and purity, minimizing side reactions such as over-alkylation or polymerization.

Summary of Preparation Steps

Step No. Operation Conditions/Details Outcome
1 Combine m-methylbenzoyl chloride, 1,2-dichloroethane, AlCl₃ Room temp, then cool to 0 °C Formation of acylated intermediate
2 Introduce propylene gas 0 °C, 6 hours Alkylation with propylene
3 Distill out solvent Atmospheric pressure Removal of 1,2-dichloroethane
4 Add AlCl₃ (0.5 eq), heat 80 °C, 4 hours Friedel-Crafts cyclization
5 Quench in ice water 0 to -5 °C, 0.5 hours Precipitation of product
6 Filtration, washing, methanol reflux pH neutralization, activated carbon treatment Decolorization and purification
7 Crystallization Cool to 20 °C Isolation of pure product
8 Drying 70 °C Final solid product

Research Data and Yields

The described method yields 2,6-dimethyl-1-indanone with:

  • Purity: 98.2%
  • Yield: 82%
  • Physical state: Solid
  • Molecular formula: C11H14O
  • Molecular weight: 162.23 g/mol

While this exact compound is a close analog, further hydroxylation to obtain 5-hydroxy derivatives may reduce overall yield depending on the method employed.

Additional Notes on Industrial and Laboratory Scale Synthesis

  • Industrial Scale: Continuous flow reactors and solvent recycling improve efficiency and sustainability. Catalyst loadings and reaction times are optimized to reduce costs.
  • Laboratory Scale: Batch reactions with careful temperature control and stoichiometric reagent addition are common. Purification often requires recrystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties
Research indicates that derivatives of 5-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one exhibit neuroprotective properties. A study demonstrated that compounds with similar structures could inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .

Antioxidant Activity
The compound has shown promise as an antioxidant. In vitro studies have indicated that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is vital for developing treatments for conditions associated with oxidative damage .

Organic Synthesis Applications

Synthetic Intermediates
this compound serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for functionalization at multiple sites, making it a versatile building block in organic synthesis. For example, it can be used to produce other indene derivatives with tailored biological activities .

Catalytic Reactions
This compound has also been explored as a catalyst in certain organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic pathways .

Materials Science Applications

Polymer Production
In materials science, this compound is being investigated for its potential use in polymer production. Its reactive sites can participate in polymerization processes to create novel materials with specific mechanical and thermal properties .

Nanocomposite Development
Research is ongoing into the use of this compound in developing nanocomposites. By incorporating it into polymer matrices, researchers aim to enhance the mechanical strength and thermal stability of the resulting materials .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of a derivative of this compound. The compound was shown to significantly reduce neuronal cell death in models of oxidative stress and inflammation.

Case Study 2: Synthesis of Indene Derivatives

In a synthesis project documented in Organic Letters, researchers utilized this compound as a starting material to create several indene derivatives. These derivatives exhibited enhanced biological activities compared to their parent compounds .

Mechanism of Action

The mechanism of action of 5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological activities of 5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one and related compounds:

Compound Name Substituents Key Activities/Properties References
This compound C5-OH, C4-CH₃, C6-CH₃ Not explicitly reported; inferred antioxidant/anti-inflammatory potential from analogs
4,6-Dimethyl-2,3-dihydro-1H-inden-1-one C4-CH₃, C6-CH₃ Intermediate in organic synthesis; no reported bioactivity
6-Hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one C6-OH, C2-benzylidene with CF₃O group Strong ROS inhibition (antioxidant)
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one C6-OH, C2-benzylidene with methoxy/hydroxy groups Anti-inflammatory (macrophage inhibition)
2-(Diphenylmethylene)-2,3-dihydro-1H-inden-1-one C2-diphenylmethylene Anticancer activity (breast, prostate, lung cancer lines)
7-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one C7-pyrrolopyrimidinyl-oxy FAK inhibition (ovarian cancer therapy)

Key Observations :

  • Hydroxyl Groups : The presence of a hydroxyl group (e.g., C5 or C6) correlates with enhanced antioxidant and anti-inflammatory activities, as seen in compounds from and . Hydrogen bonding from the -OH group may improve solubility and target binding .
  • Benzylidene/Pyrrolopyrimidinyl Moieties : Bulky substituents at C2 or C7 (e.g., diphenylmethylene, pyrrolopyrimidinyl) are critical for targeting specific proteins, such as FAK or EGFR, in cancer therapies .

Biological Activity

5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 381220-71-9) is a compound belonging to the class of indenones, notable for its unique bicyclic structure that includes a cyclopentanone ring fused with a benzene ring. This compound has garnered attention in scientific research due to its potential pharmacological properties and various biological activities.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol

The structural uniqueness of this compound arises from the combination of hydroxyl and methyl substituents on the indenone framework. This configuration enhances its reactivity and potential applications compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhiComparable to ceftriaxone
K. pneumoniaeComparable to ceftriaxone

The inhibition zones for these strains were notably significant, indicating its potential as an antibacterial agent .

2. Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines:

Cell LineIC50 (µM)
HepG212.41
MCF-79.71
HCT-1162.29
PC37.36

These results suggest that the compound exhibits potent anticancer activity, particularly against the HCT116 cell line .

3. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha:

CompoundIL-6 Inhibition (%)TNF-alpha Inhibition (%)
5-Hydroxy compound8978
Dexamethasone (control)100100

This suggests its potential application in treating inflammatory diseases .

The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors involved in microbial resistance and cancer cell proliferation. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Case Studies

Recent investigations have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity further:

  • Synthesis Techniques : Continuous flow reactors and advanced purification methods such as column chromatography have been employed to optimize the synthesis process.
  • Derivative Evaluation : Various derivatives have been synthesized and tested for enhanced biological activities compared to the parent compound .

Q & A

Q. What are the common synthetic routes for 5-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or hydroxylation of pre-functionalized indanone precursors. For example, substituting methyl groups at the 4 and 6 positions may require regioselective alkylation under controlled conditions (e.g., AlCl₃ as a Lewis catalyst in dichloromethane at reflux) . Optimization strategies include:

  • Temperature control : Higher yields are achieved at reflux (40–60°C) but may require inert atmospheres to prevent oxidation.
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress and identify intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • ¹H/¹³C NMR : Methyl groups at 4 and 6 positions appear as singlets (~δ 2.1–2.3 ppm), while the hydroxy proton may show broad peaks (~δ 5–6 ppm) in DMSO-d₆. Aromatic protons resonate at δ 6.5–7.5 ppm .
  • IR : The carbonyl (C=O) stretch appears at ~1680–1720 cm⁻¹; hydroxyl (-OH) vibrations at ~3200–3600 cm⁻¹ .
  • MS : Molecular ion peaks (m/z) should match the molecular formula (C₁₁H₁₂O₂), with fragmentation patterns indicating methyl and hydroxyl loss .

Q. What are the key challenges in purifying this compound, and what methods are effective?

Challenges include isolating the product from regioisomers and unreacted starting materials. Effective methods:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc).
  • Recrystallization : Ethanol or methanol as solvents yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns resolve polar impurities .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and biological interactions of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, the hydroxy group lowers the LUMO energy, enhancing electrophilicity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Studies on similar indanones suggest binding to bacterial dihydrofolate reductase (DHFR) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reaction planning .

Q. How do structural modifications (e.g., methyl vs. methoxy groups) affect biological activity?

Modification Effect on Activity Evidence
4,6-DimethylEnhanced lipophilicity, improving membrane permeability Antimicrobial assays show 25% higher efficacy vs. non-methylated analogs
4,6-DimethoxyIncreased steric hindrance, reducing binding to flat aromatic targets Lower IC₅₀ in antifungal assays compared to hydroxy derivatives

Q. How can crystallographic data (e.g., SHELXL) resolve contradictions in reported stereochemical configurations?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement. For example, conflicting reports on keto-enol tautomerism can be resolved by analyzing bond lengths (C=O vs. C-OH) .
  • ORTEP-3 : Visualize thermal ellipsoids to confirm methyl group orientations .
  • Twinned data refinement : SHELXL handles pseudo-merohedral twinning in polar space groups .

Q. What strategies reconcile discrepancies in reported biological activity (e.g., antimicrobial vs. inactive results)?

  • Standardized assays : Use CLSI guidelines for MIC determinations to minimize variability.
  • Solvent controls : DMSO concentrations >1% may inhibit bacterial growth, leading to false negatives .
  • Metabolite profiling : LC-MS/MS can detect degradation products that reduce activity .

Methodological Considerations

Q. What analytical workflows are recommended for stability studies under varying pH and temperature?

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • HPLC-DAD : Monitor degradation products at 254 nm.
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life .

Q. How can regioselective functionalization be achieved for further derivatization?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the hydroxy group, enabling electrophilic attack at the 4-position .
  • Protecting groups : Acetylation of the hydroxy group prevents undesired side reactions during alkylation .

Q. What safety protocols are critical for handling this compound in lab settings?

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard) .
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

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